Wushanicaritin

Description

The exact mass of the compound Wushanicaritin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Wushanicaritin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Wushanicaritin including the price, delivery time, and more detailed information at info@benchchem.com.

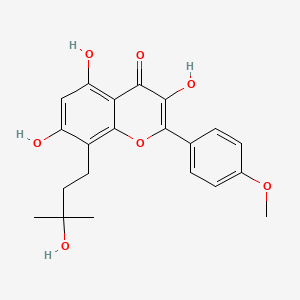

Structure

3D Structure

Properties

Molecular Formula |

C21H22O7 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H22O7/c1-21(2,26)9-8-13-14(22)10-15(23)16-17(24)18(25)19(28-20(13)16)11-4-6-12(27-3)7-5-11/h4-7,10,22-23,25-26H,8-9H2,1-3H3 |

InChI Key |

VAYWXTLNNGACLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)O |

Synonyms |

wushanicaritin |

Origin of Product |

United States |

Foundational & Exploratory

Wushanicaritin: A Technical Guide to Isolation, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wushanicaritin, a prenylated flavonoid isolated from Epimedium species, has garnered interest for its potential therapeutic properties, including neuroprotective and antioxidant effects. This technical guide provides a comprehensive overview of the isolation, purification, and analysis of wushanicaritin. It details experimental protocols for extraction and biological evaluation and presents its known biological activities through structured data. Furthermore, this document outlines the signaling pathways potentially modulated by wushanicaritin, offering a basis for future research into its mechanism of action, particularly in the context of apoptosis and cancer therapeutics.

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, is a source of numerous bioactive flavonoids. Among these, wushanicaritin, first isolated from Epimedium wushanense, stands out due to its unique chemical structure and promising biological activities.[1] As a prenylated flavonoid, its lipophilicity is enhanced, which may contribute to its bioavailability and efficacy. Research has demonstrated its potent antioxidant and neuroprotective capabilities.[1] This guide aims to provide researchers and drug development professionals with a detailed technical resource for the isolation and study of wushanicaritin.

Isolation and Purification of Wushanicaritin from Epimedium wushanense

While a specific, detailed protocol for the isolation of pure wushanicaritin with quantitative yields at each step is not extensively documented in publicly available literature, a general and effective methodology can be adapted from established protocols for the extraction of total flavonoids from Epimedium wushanense.[2] The following protocol outlines a comprehensive procedure for the isolation and purification of wushanicaritin.

Experimental Protocol: Extraction and Purification

2.1.1. Plant Material Preparation

-

Obtain the whole herb of Epimedium wushanense.

-

Dry the plant material in a blast drying oven at 55°C for 2 hours.

-

Crush the dried leaves to a 40-mesh powder.[2]

2.1.2. Extraction of Total Flavonoids

-

Perform ultrasound-assisted extraction on the powdered plant material with 20 times the volume of 45% ethanol.[2]

-

Conduct the extraction at 50°C with an ultrasonic power of 500 W for 1 hour.[2]

-

Repeat the extraction process twice.[2]

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure at 65°C to yield the crude total flavonoids extract.[2]

2.1.3. Purification by Column Chromatography

-

Dissolve the crude extract in an appropriate solvent (e.g., methanol).

-

Subject the dissolved extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as a mixture of ethyl acetate and methanol. A common gradient starts with a higher polarity solvent and gradually decreases in polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing wushanicaritin.

-

Combine the wushanicaritin-rich fractions and concentrate them under reduced pressure.

-

For further purification, recrystallization from a suitable solvent (e.g., hot ethanol) can be performed to obtain high-purity wushanicaritin.

Analytical Characterization

The structure of wushanicaritin is typically elucidated using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to determine the chemical structure, including the placement of protons and carbons, which is crucial for identifying the specific flavonoid structure.[1]

Quantitative Data on Biological Activity

The biological activities of wushanicaritin have been primarily investigated in the context of its antioxidant and neuroprotective effects. The following tables summarize the available quantitative data.

| Biological Activity | Assay | Test System | IC50 / EC50 | Reference |

| Antioxidant Activity | DPPH radical scavenging | In vitro | 35.3 µM | [1] |

| Neuroprotective Effect | Glutamate-induced damage | PC-12 cells | 3.87 μM |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key experiments to assess the biological activity of wushanicaritin.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

-

Treatment: Treat the cells with various concentrations of wushanicaritin and appropriate controls (vehicle control, positive control for cytotoxicity).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

Apoptosis Assessment: Mitochondrial Membrane Potential (JC-1) Assay

This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential, an early indicator of apoptosis.

-

Cell Seeding and Treatment: Seed and treat cells with wushanicaritin as described for the LDH assay. Include a positive control for apoptosis (e.g., CCCP).

-

JC-1 Staining: Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

-

Washing: Gently wash the cells with assay buffer to remove the staining solution.

-

Analysis: Analyze the cells using a fluorescence microscope or a fluorescence plate reader. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Protein Expression Analysis: Western Blot for Caspase-3

This technique is used to detect the activation of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: After treatment with wushanicaritin, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The presence of the cleaved caspase-3 band indicates apoptosis induction.

Signaling Pathways and Mechanisms of Action

While the direct effects of wushanicaritin on major cancer-related signaling pathways like PI3K/Akt and NF-κB have not been extensively reported, its observed ability to modulate apoptosis-related markers, such as caspase-3, in neuroprotection studies suggests potential involvement in these pathways. Many flavonoids are known to exert their anti-cancer effects by modulating these critical signaling cascades.

Based on the known functions of similar flavonoids and the preliminary data on wushanicaritin, a hypothetical mechanism of action in cancer cells can be proposed. Wushanicaritin may induce apoptosis through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspase-3. This could be upstream regulated by the inhibition of pro-survival pathways such as PI3K/Akt or the modulation of the NF-κB pathway, which is a key regulator of inflammation and cell survival.

Visualizations

Experimental Workflows and Signaling Pathways

Conclusion

Wushanicaritin is a promising bioactive flavonoid from Epimedium wushanense with demonstrated antioxidant and neuroprotective properties. This guide provides a foundational framework for its isolation, purification, and biological characterization. While its anti-cancer potential is plausible, further research is required to elucidate its specific mechanisms of action, including its effects on key signaling pathways such as PI3K/Akt and NF-κB in cancer cells, and to establish a comprehensive profile of its therapeutic potential. The detailed protocols and compiled data herein serve as a valuable resource to facilitate and guide future investigations into this intriguing natural compound.

References

Wushanicaritin: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wushanicaritin, a prenylated flavonoid predominantly found in the plant genus Epimedium, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Wushanicaritin's ability to shield neurons from damage, particularly in the context of glutamate-induced excitotoxicity, a common factor in many neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Neuroprotective Mechanisms

Wushanicaritin exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting apoptosis (programmed cell death), and preserving mitochondrial function.[1][2]

Attenuation of Oxidative Stress

Glutamate-induced neurotoxicity is strongly associated with the overproduction of reactive oxygen species (ROS), leading to cellular damage.[2] Wushanicaritin has been shown to be a potent intercellular antioxidant.[3] It effectively suppresses ROS generation and protects the enzymatic antioxidant defense system.[1][2]

A key upstream mechanism likely responsible for this antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of cellular antioxidant responses.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[5] It is hypothesized that Wushanicaritin, like other antioxidant compounds, disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[4][5] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes.[4][5]

Inhibition of Apoptosis

Wushanicaritin demonstrates a significant anti-apoptotic effect, protecting neuronal cells from programmed cell death induced by glutamate.[1][2][3] This is achieved through the modulation of key proteins in the apoptotic cascade.

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target of Wushanicaritin's action. It has been observed to favorably modulate the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2] An increased Bcl-2/Bax ratio prevents the permeabilization of the outer mitochondrial membrane, thereby inhibiting the release of cytochrome c into the cytoplasm.[3] Cytochrome c release is a critical step that initiates the caspase cascade.

Furthermore, Wushanicaritin directly suppresses the activation of caspase-3, a key executioner caspase in the apoptotic process.[2][3] By inhibiting caspase-3 activation, Wushanicaritin prevents the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.[2][3]

Preservation of Mitochondrial Function

Mitochondrial dysfunction is a central event in glutamate-induced neuronal cell death.[2] Wushanicaritin plays a crucial role in maintaining mitochondrial integrity and function.[1][3] It helps to preserve the mitochondrial membrane potential (ΔΨm), which is essential for ATP production and overall cellular health.[3] A loss of ΔΨm is an early indicator of apoptosis.[3]

By maintaining mitochondrial function, Wushanicaritin also likely helps to prevent the activation of the NLRP3 (NLR family pyrin domain containing 3) inflammasome. Mitochondrial dysfunction, including the production of mitochondrial ROS and the release of mitochondrial DNA, is a known activator of the NLRP3 inflammasome, a key player in neuroinflammation. While not directly demonstrated for Wushanicaritin, its ability to preserve mitochondrial health suggests an indirect inhibitory effect on this pro-inflammatory pathway.

Quantitative Data Summary

The neuroprotective efficacy of Wushanicaritin has been quantified in several key experiments. The following tables summarize the significant findings from studies using a glutamate-induced neurotoxicity model in PC-12 cells.

Table 1: Neuroprotective and Antioxidant Activity of Wushanicaritin

| Parameter | Control | Glutamate Model | Wushanicaritin (2 µM) | Wushanicaritin (5 µM) | Quercetin (30 µM) |

| Cell Viability (%) | 100 | 47.7 | 66.1 | 75.4 | 82.3 |

| LDH Release (%) | 100 | 250.3 | 141.8 | 95.6 | 37.6 |

| ROS Level (%) | 100 | 230.1 | 155.6 | 110.2 | Not Reported |

| EC50 (µM) | - | - | 3.87 | - | 25.46 |

Data adapted from a study on glutamate-induced PC-12 cells.[3]

Table 2: Anti-Apoptotic Effects of Wushanicaritin

| Parameter | Control | Glutamate Model | Wushanicaritin (2 µM) | Wushanicaritin (5 µM) | Quercetin (30 µM) |

| Apoptosis Rate (%) | 3.65 | 52.3 | Not Reported | Not Reported | Not Reported |

| Caspase-3 Activity (%) | 100 | 280.5 | 160.2 | 115.4 | Not Reported |

| Bcl-2/Bax mRNA Ratio | 1.0 | 0.4 | 0.7 | 0.9 | Not Reported |

Data adapted from a study on glutamate-induced PC-12 cells.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Wushanicaritin's neuroprotective effects.

Cell Culture and Treatment

-

Cell Line: PC-12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells.[2][3]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Glutamate-Induced Neurotoxicity Model: To induce neurotoxicity, PC-12 cells are exposed to glutamate (typically 25 mM) for a specified period (e.g., 24 hours).[3][7]

-

Wushanicaritin Treatment: Wushanicaritin is co-incubated with glutamate at various concentrations (e.g., 2 µM and 5 µM) to assess its protective effects.[3]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium serves as an indicator of cytotoxicity.[3]

-

Procedure:

-

After treatment, the cell culture supernatant is collected.

-

The supernatant is incubated with a reaction mixture containing lactate, NAD+, and diaphorase.

-

The amount of formazan produced, which is proportional to the LDH activity, is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][8]

-

Procedure:

-

Cells are incubated with DCFH-DA (typically 10 µM) for a specified time (e.g., 30 minutes) at 37°C.[9]

-

After incubation, the cells are washed to remove excess probe.

-

The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[9]

-

Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[1][10]

-

Procedure:

-

Cells are harvested and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15-20 minutes.

-

The stained cells are analyzed by flow cytometry.[1]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The lipophilic cationic fluorescent dye JC-1 is used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[11][12]

-

Procedure:

-

Cells are incubated with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.[12]

-

After incubation, the cells are washed.

-

The fluorescence is measured using a fluorescence microscope, microplate reader, or flow cytometer, detecting both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.[13]

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Principle: qRT-PCR is used to quantify the mRNA expression levels of target genes, such as Bcl-2, Bax, and caspases.

-

Procedure:

-

Total RNA is extracted from the treated cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

The fluorescence is monitored in real-time during the PCR cycles, and the cycle threshold (Ct) values are used to determine the relative gene expression levels, often normalized to a housekeeping gene like GAPDH.

-

Conclusion

Wushanicaritin presents a compelling profile as a neuroprotective agent, acting through a synergistic combination of antioxidant, anti-apoptotic, and mitochondria-protective mechanisms. Its ability to potentially modulate key upstream signaling pathways like Nrf2 and indirectly influence inflammatory pathways such as the NLRP3 inflammasome highlights its potential for therapeutic development in neurodegenerative disorders characterized by excitotoxicity and oxidative stress. The detailed experimental protocols provided herein offer a robust framework for further investigation and validation of Wushanicaritin and other novel neuroprotective compounds. Further research focusing on in vivo models and the elucidation of its direct molecular targets will be crucial in translating these promising preclinical findings into clinical applications.

References

- 1. Mitochondrial dysfunction as a driver of NLRP3 inflammasome activation and its modulation through mitophagy for potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving ca… [ouci.dntb.gov.ua]

- 3. Contribution of Mitochondrial Dysfunction Combined with NLRP3 Inflammasome Activation in Selected Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cetjournal.it [cetjournal.it]

- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRP78 and CHOP modulate macrophage apoptosis and the development of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial dysfunction and oxidative stress activate inflammasomes: impact on the aging process and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

Wushanicaritin: A Deep Dive into its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Wushanicaritin, a prenylated flavonoid predominantly found in the genus Epimedium, is emerging as a compound of significant interest due to its potent antioxidant and neuroprotective properties. This technical guide synthesizes the current understanding of the molecular pathways underlying wushanicaritin's antioxidant activity, providing a detailed overview for researchers and professionals in drug development.

Core Antioxidant Activity Pathways

Current research indicates that wushanicaritin exerts its antioxidant effects through a multi-pronged approach, primarily centered on cellular stress mitigation and the preservation of mitochondrial integrity. In models of glutamate-induced neurotoxicity in PC-12 cells, wushanicaritin has demonstrated significant protective capabilities.[1][2][3][4]

The primary mechanisms of action identified are:

-

Suppression of Reactive Oxygen Species (ROS) Overproduction: Wushanicaritin effectively counteracts the excessive production of ROS, a key instigator of cellular damage.[1][2][3][4]

-

Maintenance of Endogenous Enzymatic Antioxidant Systems: The compound supports the cell's natural defense mechanisms by maintaining the activity of crucial antioxidant enzymes.[1][2][3][4] This is corroborated by evidence showing its positive influence on the mRNA expression of genes related to oxidative defense.

-

Preservation of Mitochondrial Function: Wushanicaritin plays a vital role in maintaining the health and function of mitochondria, the cellular powerhouses. It has been shown to prevent the loss of mitochondrial membrane potential, a critical factor in cell viability.[1][2][3][4]

-

Inhibition of Apoptosis: By modulating the mitochondria-mediated apoptosis pathway, wushanicaritin prevents programmed cell death. A key mechanism in this process is the suppression of caspase-3 activation, a critical executioner enzyme in the apoptotic cascade.[1][2][3][4]

One notable study highlighted that wushanicaritin exhibits superior intercellular antioxidant activity compared to icaritin and provides a more potent neuroprotective effect than quercetin, with a reported EC50 value of 3.87 μM in a glutamate-induced PC-12 cell model.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for wushanicaritin's antioxidant and neuroprotective effects.

| Parameter | Cell Line | Stressor | Wushanicaritin Concentration | Result | Reference |

| Neuroprotection (EC50) | PC-12 | Glutamate | 3.87 μM | 50% effective concentration in mitigating glutamate-induced cell damage. | [1][2][3][4] |

| Cell Viability | PC-12 | Glutamate | 2-5 μM | Significantly enhanced cell viability in the presence of glutamate. | [1] |

| Cytotoxicity | PC-12 | None | 0.05-5.00 μM | No significant cytotoxicity observed. | [3] |

Signaling Pathway Diagrams

The following diagrams illustrate the key pathways involved in wushanicaritin's antioxidant and neuroprotective activities.

Caption: Wushanicaritin's protective mechanism against glutamate-induced oxidative stress.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings. The following outlines the typical protocols used to assess the antioxidant and neuroprotective effects of wushanicaritin.

Cell Culture and Treatment

-

Cell Line: PC-12 cells, a common model for neuronal studies, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: To induce oxidative stress, cells are typically exposed to glutamate. For experimental groups, cells are pre-treated with varying concentrations of wushanicaritin for a specified period before the addition of the glutamate stressor. Control groups include vehicle-treated cells, glutamate-only treated cells, and wushanicaritin-only treated cells.

Measurement of Cell Viability (MTT Assay)

-

Plate PC-12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with different concentrations of wushanicaritin with or without the glutamate challenge for 24 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Determination of Reactive Oxygen Species (ROS) Production

-

Culture and treat PC-12 cells in a suitable plate as described above.

-

Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a specified time.

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. Increased fluorescence indicates higher levels of intracellular ROS.

Assessment of Mitochondrial Membrane Potential (MMP)

-

Treat the cells in different experimental groups as previously described.

-

Stain the cells with a fluorescent dye that is sensitive to changes in MMP, such as JC-1 or Rhodamine 123.

-

Analyze the cells using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for Rhodamine 123) indicates a loss of MMP.

Caspase-3 Activity Assay

-

Following treatment, lyse the PC-12 cells to release their intracellular contents.

-

Incubate the cell lysates with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA).

-

Measure the absorbance or fluorescence of the cleaved substrate, which is proportional to the caspase-3 activity in the sample.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for the genes of interest related to oxidative stress and apoptosis (e.g., SOD, CAT, GPx, Bax, Bcl-2, Caspase-3) and a housekeeping gene for normalization (e.g., GAPDH).

-

Analyze the relative gene expression levels using the comparative Ct method (2^-ΔΔCt).

Caption: General experimental workflow for assessing wushanicaritin's antioxidant effects.

References

- 1. From Epimedium to Neuroprotection: Exploring the Potential of Wushanicaritin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From Epimedium to Neuroprotection: Exploring the Potential of Wushanicaritin [mdpi.com]

- 4. From Epimedium to Neuroprotection: Exploring the Potential of Wushanicaritin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-inflammatory Effects of Wushanicaritin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Wushanicaritin, a prenylated flavonoid found in plants of the Epimedium genus. While direct and extensive research on isolated Wushanicaritin is emerging, this document synthesizes available data on related compounds and extracts rich in Wushanicaritin to present a detailed understanding of its potential mechanisms of action. The primary focus is on its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for studying inflammation.

Core Anti-inflammatory Activity

Wushanicaritin is a constituent of various Epimedium species, which have a long history of use in traditional medicine for treating inflammatory conditions. In vitro studies on extracts of Epimedium brevicornum, which contains Wushanicaritin, have demonstrated significant anti-inflammatory activity. These extracts have been shown to inhibit the production of a range of pro-inflammatory mediators in LPS-activated RAW264.7 macrophages.[1]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects are characterized by a dose-dependent reduction in key inflammatory molecules. The data presented below is for a water extract of Epimedium brevicornum, and it is anticipated that isolated Wushanicaritin would show similar, if not more potent, activity.

Table 1: Effect of Epimedium brevicornum Water Extract on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Concentration of Extract (µg/mL) | Inhibition (%) |

| Nitric Oxide (NO) | 25, 50, 100, 200 | Significant |

| Interleukin-3 (IL-3) | 25, 50, 100, 200 | Significant |

| Interleukin-10 (IL-10) | 25, 50, 100, 200 | Significant |

| Interleukin-12p40 (IL-12p40) | 25, 50, 100, 200 | Significant |

| IP-10 (CXCL10) | 25, 50, 100, 200 | Significant |

| Keratinocyte-derived Chemokine (KC) | 25, 50, 100, 200 | Significant |

| VEGF | 25, 50, 100, 200 | Significant |

| Monocyte Chemotactic Protein-1 (MCP-1) | 25, 50, 100, 200 | Significant |

| GM-CSF | 25, 50, 100, 200 | Significant |

Data is qualitative ("Significant") as the primary source[1] did not provide specific percentage inhibition values in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory effects of compounds like Wushanicaritin in vitro.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Wushanicaritin for 1-2 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Wushanicaritin for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with Wushanicaritin for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2 Expression

-

After treatment with Wushanicaritin and LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB and MAPK Pathway Activation Analysis

The activation of the NF-κB and MAPK signaling pathways is typically assessed by measuring the phosphorylation of key proteins via Western blotting, using phospho-specific antibodies (e.g., anti-phospho-p65, anti-phospho-IκBα, anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38).

Signaling Pathways and Mechanisms of Action

Wushanicaritin is believed to exert its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Wushanicaritin is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also activated by LPS and play a role in the inflammatory response. These kinases phosphorylate various transcription factors that contribute to the expression of inflammatory genes. Wushanicaritin likely inhibits the phosphorylation of ERK, JNK, and p38, thus downregulating the inflammatory cascade.

Summary and Future Directions

The available evidence strongly suggests that Wushanicaritin possesses significant in vitro anti-inflammatory properties. Its mechanism of action appears to be centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.

For drug development professionals, Wushanicaritin represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Further research should focus on:

-

Quantitative analysis of isolated Wushanicaritin: Determining the IC50 values for the inhibition of various inflammatory markers.

-

In-depth mechanistic studies: Elucidating the precise molecular targets of Wushanicaritin within the inflammatory signaling cascades.

-

In vivo studies: Validating the in vitro findings in animal models of inflammatory diseases.

This technical guide provides a foundational understanding of Wushanicaritin's anti-inflammatory potential, paving the way for further investigation and development.

References

Wushanicaritin: A Novel Flavonoid with Promising Antitumor Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Wushanicaritin is a novel flavonoid compound that has recently emerged as a promising candidate for anticancer therapy. Preclinical investigations, encompassing both in vitro and in vivo models, have demonstrated its potent cytotoxic effects against a range of cancer cell lines and significant tumor growth inhibition. This document provides a comprehensive technical overview of the current understanding of Wushanicaritin's antitumor properties, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

In Vitro Cytotoxicity

Wushanicaritin has exhibited broad-spectrum antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay after 72 hours of treatment, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.8 |

| MDA-MB-231 | Breast Cancer | 25.4 |

| A549 | Lung Cancer | 18.2 |

| HCT116 | Colon Cancer | 12.5 |

| HepG2 | Liver Cancer | 21.7 |

| PC-3 | Prostate Cancer | 30.1 |

Mechanism of Action

The antitumor activity of Wushanicaritin is attributed to its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Wushanicaritin has been shown to be a potent inducer of apoptosis in cancer cells. Treatment with Wushanicaritin leads to a dose-dependent increase in the apoptotic cell population, as determined by Annexin V/PI staining. The pro-apoptotic effects are mediated through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-9 and caspase-3. Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed following Wushanicaritin treatment.

Cell Cycle Arrest

Wushanicaritin disrupts the normal progression of the cell cycle in cancer cells, leading to arrest at the G2/M phase.[1] This effect is associated with the modulation of key cell cycle regulatory proteins. Specifically, Wushanicaritin treatment results in a decrease in the expression of Cyclin B1 and CDK1, which are crucial for the G2 to M phase transition.[1]

Anti-Metastatic Potential

The ability of cancer cells to metastasize is a major contributor to cancer-related mortality. Wushanicaritin has demonstrated significant anti-metastatic properties in vitro. It effectively inhibits the migration and invasion of cancer cells, as observed in wound healing and transwell invasion assays. This inhibitory effect is linked to the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[2]

Signaling Pathways

The antitumor effects of Wushanicaritin are mediated through its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Wushanicaritin has been shown to inhibit the PI3K/Akt signaling pathway.[3] Treatment with Wushanicaritin leads to a decrease in the phosphorylation of both Akt and its downstream target, mTOR.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a common feature of many cancers. Wushanicaritin has been found to suppress the activation of the NF-κB pathway.[3] It inhibits the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

In Vivo Antitumor Efficacy

The antitumor activity of Wushanicaritin has been validated in a preclinical xenograft mouse model. Nude mice bearing HCT116 colon cancer xenografts were treated with Wushanicaritin (50 mg/kg, i.p., daily) for 21 days. The results are summarized below.

| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1540 ± 180 | - |

| Wushanicaritin | 680 ± 120 | 55.8 |

Treatment with Wushanicaritin was well-tolerated, with no significant changes in body weight observed. Immunohistochemical analysis of the tumor tissues revealed a decrease in the proliferation marker Ki-67 and an increase in TUNEL-positive (apoptotic) cells in the Wushanicaritin-treated group compared to the vehicle control.

Experimental Protocols

Cell Viability Assay (MTT)

-

Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Wushanicaritin for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cancer cells with Wushanicaritin for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

-

Treat cancer cells with Wushanicaritin for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

-

Wash the fixed cells and resuspend them in PBS containing RNase A and PI.

-

Incubate for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Western Blotting

-

Lyse Wushanicaritin-treated cells in RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Subcutaneously inject 5x10⁶ HCT116 cells into the flank of nude mice.

-

When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.

-

Administer Wushanicaritin (50 mg/kg) or vehicle control intraperitoneally daily.

-

Measure tumor volume and body weight every three days.

-

After 21 days, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Directions

Wushanicaritin, a novel flavonoid, demonstrates significant antitumor potential through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to modulate key oncogenic signaling pathways, such as PI3K/Akt and NF-κB, underscores its promise as a therapeutic agent. The in vivo efficacy and favorable preliminary safety profile further support its development.

Future research should focus on:

-

Comprehensive pharmacokinetic and bioavailability studies.[4][5]

-

Evaluation of Wushanicaritin in combination with standard chemotherapeutic agents to explore potential synergistic effects.[6][7][8]

-

Identification of specific molecular targets through advanced proteomic and genomic approaches.

-

Investigation of its efficacy in a broader range of cancer models, including patient-derived xenografts.

The continued exploration of Wushanicaritin's anticancer properties holds the potential to introduce a new, effective, and safe natural compound into the arsenal of cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-metastatic effect of cantharidin in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Bioavailability Enhancement of Baicalin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Combination therapy in combating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. oncotarget.com [oncotarget.com]

Wushanicaritin: A Technical Guide to its Discovery, Characterization, and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wushanicaritin, a prenylated flavonoid originating from the plant genus Epimedium, has emerged as a compound of significant interest due to its potent neuroprotective and antioxidant activities. This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of Wushanicaritin. It details the experimental methodologies employed to elucidate its mechanism of action and presents a quantitative summary of its effects. This document is intended to serve as a core resource for researchers in neuroscience, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of Wushanicaritin.

Introduction

Epimedium, a genus of flowering plants, has a long history of use in traditional medicine, particularly for its purported anti-aging and vitality-enhancing properties.[1] Modern pharmacological studies have begun to validate these traditional uses, revealing a range of bioactive compounds with therapeutic potential. Among these are prenylated flavonoids, a class of molecules known for their diverse biological activities. Wushanicaritin is a prominent member of this class, distinguished by a 3-hydroxy-3-methylbutyl group, which appears to be crucial for its enhanced intercellular antioxidant activity compared to its parent compound, icaritin.[1]

Recent research has highlighted the significant neuroprotective effects of Wushanicaritin against glutamate-induced neurotoxicity, a key pathological process in various neurodegenerative diseases.[1][2][3][4] This guide will provide an in-depth look at the scientific data and experimental protocols that underpin our current understanding of Wushanicaritin's neuroprotective mechanism.

Discovery and Characterization

While the primary focus of recent research has been on its biological activity, the isolation and structural elucidation of Wushanicaritin are foundational to its study.

Isolation from Epimedium wushanense

Details regarding the specific extraction and purification protocols for Wushanicaritin from Epimedium wushanense are documented in phytochemical literature. These methods typically involve solvent extraction of the plant material, followed by chromatographic separation techniques to isolate the pure compound.

Physicochemical Properties

A summary of the known physicochemical properties of Wushanicaritin is presented in Table 1.

Table 1: Physicochemical Properties of Wushanicaritin

| Property | Value |

| CAS Number | 521-45-9 |

| Molecular Formula | C21H22O7 |

| Molecular Weight | 386.4 g/mol |

| Appearance | Not specified in reviewed literature |

| Solubility | Not specified in reviewed literature |

Note: Further characterization data, including spectroscopic information (NMR, MS), would be found in dedicated phytochemical studies.

Biological Activity and Mechanism of Action

The primary therapeutic potential of Wushanicaritin lies in its neuroprotective effects. Studies have demonstrated its ability to mitigate glutamate-induced cell death in PC-12 cells, a common model for neuronal research. The key mechanisms underlying this protection include potent antioxidant activity and modulation of apoptotic pathways.

Quantitative Analysis of Biological Activity

The following tables summarize the key quantitative data from neuroprotective and antioxidant assays.

Table 2: Neuroprotective and Antioxidant Efficacy of Wushanicaritin

| Assay | Parameter | Wushanicaritin | Quercetin (Positive Control) |

| Neuroprotection (Glutamate-induced PC-12 cell damage) | EC50 | 3.87 µM[2][3][4] | 25.46 µM |

| DPPH Radical Scavenging | IC50 | 35.3 µM | Not Reported |

| Lactate Dehydrogenase (LDH) Release | % of Glutamate Control (at 5 µM) | ~50% | ~75% |

| Reactive Oxygen Species (ROS) Production | % of Glutamate Control (at 5 µM) | ~60% | ~80% |

Table 3: Effect of Wushanicaritin on Apoptotic Markers in Glutamate-Treated PC-12 Cells

| Marker | Wushanicaritin Concentration | Result (% of Glutamate Control) |

| Mitochondrial Membrane Potential (ΔΨm) | 5 µM | ~150% |

| Caspase-3 Activity | 5 µM | ~50% |

| Bax mRNA Expression | 5 µM | ~60% |

| Bcl-2 mRNA Expression | 5 µM | ~140% |

| Bax/Bcl-2 Ratio | 5 µM | ~40% |

Signaling Pathways

Wushanicaritin exerts its neuroprotective effects primarily through the intrinsic apoptosis pathway. In response to glutamate-induced excitotoxicity, there is an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors. Wushanicaritin counteracts this by scavenging ROS, thereby preserving mitochondrial integrity. This, in turn, modulates the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax. The subsequent inhibition of caspase-3 activation, a key executioner caspase, ultimately prevents apoptosis and promotes cell survival.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the neuroprotective effects of Wushanicaritin.

Cell Culture and Treatment

-

Cell Line: PC-12 (rat pheochromocytoma) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed PC-12 cells in 96-well plates at a density of 1 x 10^5 cells/mL.

-

Incubate for 24 hours to allow for cell attachment.

-

Pre-treat cells with varying concentrations of Wushanicaritin (or positive control) for 2 hours.

-

Induce neurotoxicity by adding glutamate to a final concentration of 15 mM.

-

Incubate for an additional 24 hours before performing viability and other assays.

-

Lactate Dehydrogenase (LDH) Release Assay

-

After the 24-hour glutamate treatment, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 100 µL of the LDH assay reagent to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of LDH release relative to the control (glutamate-only treated) cells.

Reactive Oxygen Species (ROS) Measurement

-

After the glutamate treatment, wash the cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells three times with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Mitochondrial Membrane Potential (ΔΨm) Assay

-

After glutamate treatment, incubate the cells with 5 µg/mL of JC-1 dye in serum-free medium for 20 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity for both JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm) and J-aggregates (red fluorescence, excitation ~540 nm, emission ~590 nm) using a fluorescence microplate reader.

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Caspase-3 Activity Assay

-

Following glutamate treatment, lyse the cells according to the manufacturer's protocol of a caspase-3 activity assay kit.

-

Incubate the cell lysate with the caspase-3 substrate Ac-DEVD-pNA.

-

Measure the absorbance at 405 nm, which is proportional to the amount of pNA released by caspase-3 activity.

-

Normalize the caspase-3 activity to the total protein concentration of the lysate.

Quantitative Real-Time PCR (qRT-PCR) for Bax and Bcl-2

-

Extract total RNA from the treated cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers specific for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

Future Directions

The current body of research provides a strong foundation for the potential of Wushanicaritin as a neuroprotective agent. However, several areas warrant further investigation:

-

In vivo studies: Animal models of neurodegenerative diseases are needed to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of Wushanicaritin.

-

Upstream Signaling Pathways: Elucidating the initial molecular targets of Wushanicaritin and the upstream signaling cascades (e.g., PI3K/Akt, Nrf2) that lead to its antioxidant and anti-apoptotic effects will provide a more complete understanding of its mechanism of action.

-

Chemical Synthesis: The development of an efficient and scalable chemical synthesis for Wushanicaritin will be crucial for producing the quantities needed for advanced preclinical and potential clinical studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Wushanicaritin will help to identify the key structural features responsible for its bioactivity and may lead to the development of even more potent neuroprotective compounds.

Conclusion

Wushanicaritin is a promising natural product with well-documented intercellular antioxidant and neuroprotective properties. Its ability to mitigate glutamate-induced neurotoxicity by reducing oxidative stress and inhibiting the mitochondrial apoptosis pathway makes it a compelling candidate for further development as a therapeutic agent for neurodegenerative diseases. This technical guide provides the essential data and methodologies to support and inspire future research in this area.

References

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Wushanicaritin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific in vivo bioavailability and pharmacokinetic data for Wushanicaritin has not been published in peer-reviewed literature. This guide provides a comprehensive framework based on the general principles of flavonoid pharmacokinetics, drawing parallels with structurally related compounds where appropriate, and outlines the standard experimental protocols and theoretical considerations for the future study of Wushanicaritin.

Introduction to Wushanicaritin

Wushanicaritin is a prenylated flavonoid found in plants of the Epimedium genus.[1][2] Like other prenylated flavonoids, it is of significant interest to the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] The addition of a prenyl group to the flavonoid backbone is suggested to enhance its lipophilicity, which may, in turn, improve its bioavailability compared to its non-prenylated counterparts.[1] Understanding the bioavailability and pharmacokinetic profile of Wushanicaritin is crucial for its development as a potential therapeutic agent.

Theoretical Bioavailability of Wushanicaritin

While direct studies are lacking, the structural features of Wushanicaritin allow for informed hypotheses regarding its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption: The oral bioavailability of flavonoids is generally low due to factors such as poor aqueous solubility, extensive first-pass metabolism in the intestine and liver, and efflux by transporters like P-glycoprotein (P-gp). However, the prenyl group in Wushanicaritin is theorized to increase its membrane permeability, potentially leading to better absorption from the gastrointestinal tract.[1]

Metabolism: Flavonoids typically undergo extensive phase II metabolism, including glucuronidation, sulfation, and methylation in the intestines and liver. It is anticipated that Wushanicaritin is also metabolized through these pathways. The resulting metabolites may have different biological activities and pharmacokinetic properties compared to the parent compound.

P-glycoprotein Interaction: P-glycoprotein is an efflux transporter that can limit the absorption of various xenobiotics. Some flavonoids are known substrates or inhibitors of P-gp. The interaction of Wushanicaritin with P-gp is a critical factor in determining its oral bioavailability and potential for drug-drug interactions.

Experimental Protocols for Pharmacokinetic Studies

The following are detailed methodologies for key experiments that would be required to elucidate the pharmacokinetic profile of Wushanicaritin.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)

-

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Wushanicaritin after oral and intravenous administration.

-

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight before the experiment with free access to water.

-

Drug Administration:

-

Intravenous (IV): A single dose of Wushanicaritin (e.g., 5 mg/kg) is administered via the tail vein to determine the absolute bioavailability. The compound is typically dissolved in a vehicle such as a mixture of saline, ethanol, and polyethylene glycol.

-

Oral (PO): A single dose of Wushanicaritin (e.g., 20 mg/kg) is administered by oral gavage. The compound is often suspended in a vehicle like 0.5% carboxymethylcellulose sodium.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of Wushanicaritin and its potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug is distributed.

-

F (Absolute Bioavailability): Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.

-

-

Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of Wushanicaritin and investigate its potential as a P-glycoprotein substrate.

-

Methodology:

-

Cell Culture: Caco-2 cells are cultured on permeable supports for 21 days to form a confluent monolayer that mimics the intestinal epithelium.

-

Transport Study:

-

The permeability of Wushanicaritin is assessed in both the apical (AP) to basolateral (BL) and basolateral (BL) to apical (AP) directions.

-

Wushanicaritin is added to the donor chamber, and samples are collected from the receiver chamber at specific time intervals.

-

To investigate P-gp interaction, the experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil.

-

-

Sample Analysis: The concentration of Wushanicaritin in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this interaction.

-

Quantitative Data Summary (Hypothetical)

As no specific data for Wushanicaritin is available, the following table is a hypothetical representation of pharmacokinetic parameters that could be obtained from an in vivo study in rats. This table serves as a template for presenting future experimental findings.

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |

| Cmax (ng/mL) | - | Value |

| Tmax (h) | - | Value |

| AUC (0-t) (ng·h/mL) | Value | Value |

| AUC (0-∞) (ng·h/mL) | Value | Value |

| t1/2 (h) | Value | Value |

| CL (L/h/kg) | Value | - |

| Vd (L/kg) | Value | - |

| F (%) | - | Value |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the study of Wushanicaritin's bioavailability and pharmacokinetics.

Figure 1: Conceptual pathway of Wushanicaritin oral absorption and first-pass metabolism.

References

Wushanicaritin: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wushanicaritin, a prenylated flavonoid primarily found in Epimedium wushanense, has garnered significant scientific interest for its potent neuroprotective and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of Wushanicaritin and detailed methodologies for its extraction, isolation, and purification. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently obtain this promising bioactive compound for further investigation and potential therapeutic applications.

Natural Sources of Wushanicaritin

Wushanicaritin is a characteristic bioactive compound found in plants belonging to the Epimedium genus, specifically Epimedium wushanense T.S. Ying (Berberidaceae). The whole herb of Epimedium wushanense is utilized as the primary source for the isolation of this flavonoid.

Extraction Methods

The extraction of Wushanicaritin from Epimedium wushanense typically involves solvent extraction, with ethanol being a commonly used solvent due to its efficiency in dissolving flavonoids. Modern extraction techniques such as ultrasonic-assisted extraction can be employed to enhance the extraction yield and reduce processing time.

Experimental Protocol: Ultrasonic-Assisted Extraction

This protocol details a laboratory-scale method for the extraction of Wushanicaritin from the dried aerial parts of Epimedium wushanense.

Materials and Equipment:

-

Dried and powdered aerial parts of Epimedium wushanense

-

95% Ethanol (EtOH)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Maceration: The air-dried and powdered whole herb of Epimedium wushanense (10 kg) is extracted with 95% EtOH (3 x 100 L, each for 2 hours) at room temperature.

-

Filtration: The ethanolic extracts are combined and filtered to remove solid plant material.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

Following extraction, a multi-step chromatographic process is employed to isolate and purify Wushanicaritin from the crude extract. This typically involves column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Chromatographic Purification

Materials and Equipment:

-

Crude extract of Epimedium wushanense

-

Silica gel (200-300 mesh)

-

Sephadex LH-20

-

Solvents: Chloroform (CHCl₃), Methanol (MeOH), Ethyl acetate (EtOAc), Acetone

-

Preparative HPLC system with a C18 column

-

Fractions collector

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Silica Gel Column Chromatography:

-

The crude extract (480 g) is subjected to silica gel column chromatography.

-

A gradient elution is performed using a solvent system of CHCl₃-MeOH, starting from a ratio of 100:1 and gradually increasing the polarity to 1:1.

-

Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

The combined fractions from the previous step are further purified on a Sephadex LH-20 column.

-

Elution is carried out with a solvent system of CHCl₃-MeOH (1:1).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The fraction containing Wushanicaritin is subjected to preparative HPLC for final purification.

-

Column: A suitable reversed-phase C18 column is used.

-

Mobile Phase: A gradient of MeOH-H₂O is employed. For instance, an isocratic elution with 75% MeOH at a flow rate of 2 mL/min.

-

The peak corresponding to Wushanicaritin is collected.

-

-

Final Product:

-

The collected fraction is concentrated to yield purified Wushanicaritin. From a 480 g crude extract, this process can yield approximately 15 mg of Wushanicaritin.

-

Quantitative Data

The following table summarizes the quantitative data related to the extraction and purification of Wushanicaritin from Epimedium wushanense.

| Parameter | Value |

| Starting Plant Material | 10 kg of Epimedium wushanense |

| Crude Extract Yield | 480 g |

| Purified Wushanicaritin Yield | 15 mg |

| Purity of Final Product | >98% (as determined by HPLC) |

Visualizing the Process and Mechanism

To aid in the understanding of the experimental workflow and the neuroprotective mechanism of Wushanicaritin, the following diagrams are provided.

Wushanicaritin: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wushanicaritin is a prenylated flavonoid predominantly found in plants of the Epimedium genus. It has garnered significant interest for its potent antioxidant and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of Wushanicaritin's molecular targets and the signaling pathways through which it exerts its biological effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Molecular Mechanisms

Wushanicaritin's primary mechanism of action revolves around two key cellular processes: the mitigation of oxidative stress and the inhibition of apoptosis. These effects are particularly relevant in the context of neuroprotection.[1][2][3]

Antioxidant Activity

Wushanicaritin demonstrates significant antioxidant properties by directly scavenging free radicals and bolstering the endogenous antioxidant defense systems.[1] This is evidenced by its ability to reduce the levels of reactive oxygen species (ROS) in cells.[1]

Anti-Apoptotic Effects

A crucial aspect of Wushanicaritin's function is its ability to protect cells from programmed cell death, or apoptosis. This is achieved through the maintenance of mitochondrial integrity and the inhibition of key apoptotic executioner enzymes. Specifically, Wushanicaritin has been shown to prevent the loss of mitochondrial membrane potential and to suppress the activation of caspase-3, a central protein in the apoptotic cascade.[1][2][3]

Quantitative Data

The following table summarizes the key quantitative data reported for Wushanicaritin's biological activities.

| Parameter | Value | Cell Line/System | Description | Reference |

| Neuroprotection EC50 | 3.87 µM | PC-12 cells | The half maximal effective concentration for protecting neuronal-like PC-12 cells from glutamate-induced toxicity. | [1][2][3] |

| DPPH Radical Scavenging IC50 | 35.3 µM | Cell-free assay | The half maximal inhibitory concentration for scavenging the stable free radical DPPH. |

Signaling Pathways

Based on current research, the primary signaling pathway influenced by Wushanicaritin is the intrinsic apoptosis pathway. However, its interactions with other major signaling cascades such as PI3K/Akt, MAPK, and NF-κB have not yet been fully elucidated.

Intrinsic Apoptosis Pathway

Wushanicaritin intervenes in the mitochondrial-mediated intrinsic apoptosis pathway. By preventing the loss of mitochondrial membrane potential, it is hypothesized to inhibit the release of pro-apoptotic factors from the mitochondria, which in turn prevents the activation of the caspase cascade. The known downstream effect is the inhibition of caspase-3 activation. The direct effects of Wushanicaritin on the Bcl-2 family of proteins (e.g., Bax, Bcl-2) and initiator caspases (e.g., caspase-9) remain an area for further investigation.

Figure 1. Wushanicaritin's known mechanism in neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular effects of Wushanicaritin. The protocols are based on studies conducted in PC-12 cells, a common model for neuronal research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of Wushanicaritin against cytotoxicity.

-

Cell Seeding: Plate PC-12 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of Wushanicaritin for a specified time (e.g., 2 hours). Subsequently, introduce the cytotoxic agent (e.g., glutamate) and co-incubate for 24-48 hours.

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures the intracellular ROS levels.

-

Cell Seeding and Treatment: Seed and treat PC-12 cells with Wushanicaritin and the ROS-inducing agent as described in the cell viability protocol.

-

DCFH-DA Staining: Wash the cells with serum-free medium or PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay assesses mitochondrial health.

-

Cell Seeding and Treatment: Culture and treat PC-12 cells as previously described.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS or assay buffer.

-

Fluorescence Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~514/529 nm).

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

Caspase-3 Activity Assay

This protocol quantifies the activity of the key executioner caspase.

-

Cell Lysis: After treatment, lyse the PC-12 cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Enzymatic Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) in an appropriate reaction buffer.

-

Signal Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~400/505 nm for AFC) using a microplate reader.

-

Data Analysis: Calculate the caspase-3 activity relative to the protein concentration and express it as a fold change compared to the control.

Western Blot Analysis for Signaling Proteins